Home > Products > Screening Compounds P79318 > N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylamide
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylamide -

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylamide

Catalog Number: EVT-4849663
CAS Number:
Molecular Formula: C25H27N3O5S2
Molecular Weight: 513.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperidin-4-yl]amino]propionate (SR 121787) []

  • Compound Description: This compound is a new antiaggregating agent that metabolizes into a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist called SR 121566 in vivo. It demonstrates potent inhibition of ADP-induced platelet aggregation in human and baboon models, both in vitro and ex vivo. Furthermore, SR 121787 exhibits a long duration of action, with significant antiaggregatory effects persisting even 24 hours after a single dose in baboons. Notably, this compound shows promise as an orally active antithrombotic agent due to its good oral bioavailability and favorable safety profile in animal studies. []

2. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea []

  • Compound Description: This compound emerged as one of the more potent anti-inflammatory agents within a series of N-(4-phenyl-1,3-thiazol-2-yl)-N'- phenylureas screened for anti-inflammatory activity using the carrageenan-induced rat paw edema method. Molecular docking studies suggested that this compound interacts with the DFG-out active site of p38 kinase, mimicking interactions observed with traditional type II p38 kinase inhibitors. []

3. 1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones []

  • Compound Description: This series of quinazolinone derivatives was designed and synthesized as potential anticancer agents. These compounds were synthesized by condensing N-methylbenzoxazin-4-one with 2-amino-4-substituted phenylthiazoles. In vitro screening against the HT-29 human colorectal adenocarcinoma cell line identified several compounds within this series, including 5Dh8, 5DF6, 5Db2, and 5Di9, that exhibited better activity than 5-fluorouracil at concentrations below 10 μg/mL. Molecular docking studies using the crystal structure of p38α in complex with dihydroquinazolinone (PDB ID: 3GC7) supported their potential as colorectal anticancer agents. []

4. N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) []

  • Compound Description: Developed as a potential treatment for rheumatoid arthritis (RA), TAK-715 is a potent p38 mitogen-activated protein (MAP) kinase inhibitor. It exhibits strong inhibition of p38α (IC50 = 7.1 nM), effectively suppresses lipopolysaccharide (LPS)-stimulated TNF-α release from human THP-1 cells (IC50 = 48 nM), and significantly reduces LPS-induced TNF-α production in mice (87.6% inhibition at 10 mg/kg, po). Notably, TAK-715 demonstrates good bioavailability in preclinical models and exhibits significant efficacy in a rat adjuvant-induced arthritis model. []

Properties

Product Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylamide

IUPAC Name

(E)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)prop-2-enamide

Molecular Formula

C25H27N3O5S2

Molecular Weight

513.6 g/mol

InChI

InChI=1S/C25H27N3O5S2/c1-32-20-10-8-19(9-11-20)21-17-34-25(26-21)27-24(29)13-7-18-6-12-22(33-2)23(16-18)35(30,31)28-14-4-3-5-15-28/h6-13,16-17H,3-5,14-15H2,1-2H3,(H,26,27,29)/b13-7+

InChI Key

YRCQOIOCPYTFJR-NTUHNPAUSA-N

SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC(=C(C=C3)OC)S(=O)(=O)N4CCCCC4

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC(=C(C=C3)OC)S(=O)(=O)N4CCCCC4

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)S(=O)(=O)N4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.